molecular formula C6H6BrClN2 B13656459 (4-Bromo-6-chloropyridin-3-yl)methanamine

(4-Bromo-6-chloropyridin-3-yl)methanamine

Cat. No.: B13656459
M. Wt: 221.48 g/mol
InChI Key: NPSOOBHMMLDIKB-UHFFFAOYSA-N
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Description

(4-Bromo-6-chloropyridin-3-yl)methanamine is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 4 and 6, respectively, and a methanamine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

  • Bromination of 6-chloropyridine using bromine or a brominating agent.
  • Amination using methanamine under suitable conditions to introduce the methanamine group.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted pyridines with different functional groups replacing the halogens.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

(4-Bromo-6-chloropyridin-3-yl)methanamine is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

  • (4-Bromo-6-chloropyridin-2-yl)methanamine
  • (6-Chloropyridin-3-yl)methanamine
  • (6-Bromopyridin-3-yl)methanamine

Comparison: (4-Bromo-6-chloropyridin-3-yl)methanamine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different chemical behavior and biological activity, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(4-bromo-6-chloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2

InChI Key

NPSOOBHMMLDIKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Br

Origin of Product

United States

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